
L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine is a synthetic peptide composed of six amino acids: L-glutamine, glycine, glycine, L-isoleucine, L-proline, and L-valine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, such as Escherichia coli, followed by purification.
化学反应分析
Types of Reactions
L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications, particularly at the side chains of amino acids like proline and valine.
Reduction: Reduction of any disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the target amino acid side chain.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids, while oxidation might result in modified side chains.
科学研究应用
Biochemistry: Studying protein-protein interactions, enzyme-substrate interactions, and peptide folding.
Pharmacology: Investigating potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Medicine: Exploring its use in drug delivery systems or as a therapeutic agent for specific diseases.
Industry: Utilizing its properties in the development of biomaterials or as a component in cosmetic formulations.
作用机制
The mechanism of action of L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the peptide’s intended use, such as inhibiting enzymes, blocking receptor sites, or modulating signaling pathways.
相似化合物的比较
Similar Compounds
L-Valyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme (ACE) inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Also an ACE inhibitor with potential cardiovascular benefits.
Glycyl-L-prolyl-L-glutamate: Studied for its neuroprotective effects in Alzheimer’s disease.
Uniqueness
L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine is unique due to its specific amino acid sequence, which may confer distinct biological activities and therapeutic potential compared to other peptides. Its combination of amino acids could result in unique interactions with biological targets, making it a valuable compound for further research.
属性
CAS 编号 |
592523-44-9 |
|---|---|
分子式 |
C25H43N7O8 |
分子量 |
569.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H43N7O8/c1-5-14(4)21(24(38)32-10-6-7-16(32)23(37)31-20(13(2)3)25(39)40)30-19(35)12-28-18(34)11-29-22(36)15(26)8-9-17(27)33/h13-16,20-21H,5-12,26H2,1-4H3,(H2,27,33)(H,28,34)(H,29,36)(H,30,35)(H,31,37)(H,39,40)/t14-,15-,16-,20-,21-/m0/s1 |
InChI 键 |
HUEUSJYGNHEWCJ-XUHKJIGQSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)N |
规范 SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


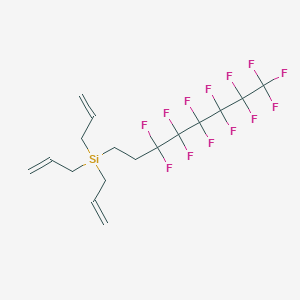
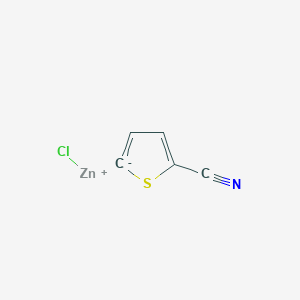
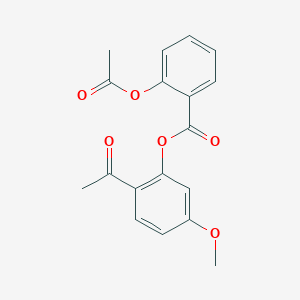
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)


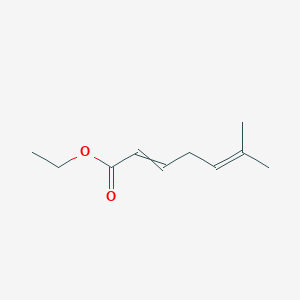
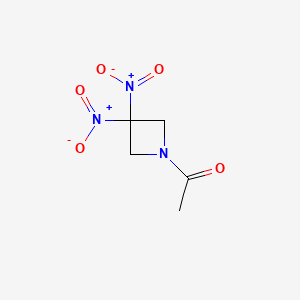
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
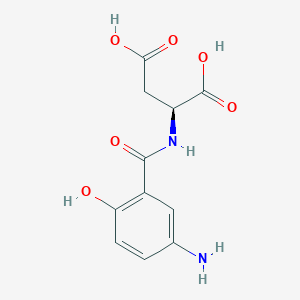
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)
